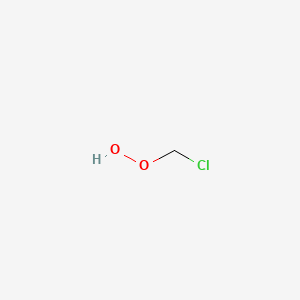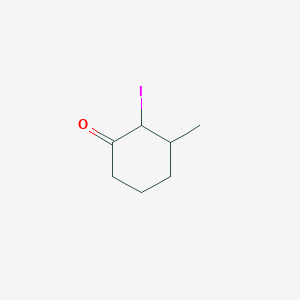
2-Iodo-3-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-methylcyclohexan-1-one is an organic compound that belongs to the class of iodinated cyclohexanones It is characterized by the presence of an iodine atom and a methyl group attached to a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methylcyclohexan-1-one typically involves the iodination of 3-methylcyclohexan-1-one. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the cyclohexanone ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3-methylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different substituted cyclohexanones.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted cyclohexanones, depending on the nucleophile used.
Reduction Reactions: 2-Iodo-3-methylcyclohexanol.
Oxidation Reactions: 2-Iodo-3-methylcyclohexanoic acid and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-methylcyclohexan-1-one has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving iodinated substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-methylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of various reaction intermediates that contribute to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methylcyclohexan-1-one
- 2-Chloro-3-methylcyclohexan-1-one
- 2-Fluoro-3-methylcyclohexan-1-one
Uniqueness
Compared to its halogenated analogs, 2-Iodo-3-methylcyclohexan-1-one exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications .
Eigenschaften
| 116016-05-8 | |
Molekularformel |
C7H11IO |
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
2-iodo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11IO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
ZPJPOAJRDZOLBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(=O)C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/no-structure.png)
![(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]](/img/structure/B14287262.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
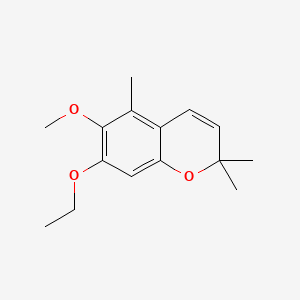
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
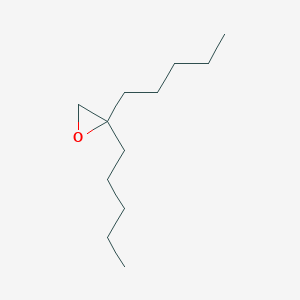
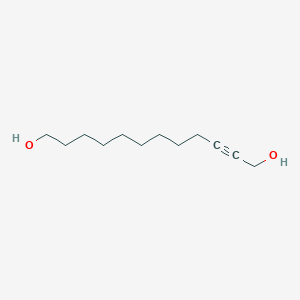
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
